synuclein - 119938-65-7

synuclein

Catalog Number: EVT-1510667
CAS Number: 119938-65-7
Molecular Formula: C17H23N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-synuclein is primarily expressed in neurons and is abundant in presynaptic terminals. It is classified as a member of the synuclein family, which also includes beta-synuclein and gamma-synuclein, each varying in their expression patterns and functions. The classification can be summarized as follows:

  • Alpha-synuclein: Involved in neurotransmitter release and synaptic function; aggregates lead to neurodegeneration.
  • Beta-synuclein: Thought to have a protective role against the aggregation of alpha-synuclein.
  • Gamma-synuclein: Primarily expressed in peripheral tissues; its role is less understood compared to the other two.
Synthesis Analysis

Methods and Technical Details

The synthesis of alpha-synuclein can be achieved through various biochemical methods. Notably, recombinant DNA technology is commonly employed to produce this protein in bacterial systems. The following methods are typically used:

  1. Recombinant Expression: Alpha-synuclein genes are cloned into expression vectors and transformed into bacterial cells (e.g., Escherichia coli). The bacteria are cultured, inducing protein expression through specific conditions (e.g., IPTG induction).
  2. Purification: Post-expression, the protein is purified using techniques such as affinity chromatography, where tags (e.g., His-tag) facilitate isolation from other cellular proteins.
  3. Fibril Formation: Purified monomeric alpha-synuclein can be converted into fibrils through controlled shaking or agitation under physiological conditions, mimicking pathological aggregation processes observed in vivo .
Molecular Structure Analysis

Structure and Data

Alpha-synuclein consists of 140 amino acids and has a unique structure characterized by its intrinsically disordered regions that facilitate its interaction with membranes and other proteins. Key structural features include:

  • N-terminal region: Contains a lipid-binding domain that interacts with synaptic vesicles.
  • Central non-amyloid component: Prone to aggregation, forming beta-sheet structures during fibrillation.
  • C-terminal region: Less structured but plays a role in interactions with other proteins.

Structural data show that alpha-synuclein exists primarily as a monomer under physiological conditions but can aggregate into oligomers and fibrils under pathological conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Alpha-synuclein undergoes various chemical reactions that lead to its aggregation:

  1. Oxidation: Reactive oxygen species can oxidize specific residues (e.g., tyrosine), promoting aggregation.
  2. Phosphorylation: Post-translational modifications such as phosphorylation at serine residues affect its stability and propensity to aggregate.
  3. Interaction with Metal Ions: Binding with metal ions like copper or iron can influence its conformation and aggregation behavior.

These reactions are critical for understanding the pathological mechanisms underlying synucleinopathies .

Mechanism of Action

Process and Data

The mechanism by which alpha-synuclein contributes to neurodegeneration involves several steps:

  1. Monomeric State: In its native form, alpha-synuclein exists as a soluble monomer.
  2. Oligomerization: Environmental factors (e.g., oxidative stress) trigger the formation of toxic oligomers that disrupt cellular functions.
  3. Fibril Formation: Oligomers aggregate into insoluble fibrils that accumulate within neurons, leading to cellular toxicity.
  4. Cellular Dysfunction: The presence of aggregated forms impairs synaptic function and promotes neuroinflammation, contributing to neuronal death.

Data from studies indicate that these processes are crucial for the progression of diseases like Parkinson's .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alpha-synuclein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 14 kDa.
  • Isoelectric Point: Around pH 4.7, indicating it is negatively charged at physiological pH.
  • Solubility: Highly soluble in physiological buffer solutions but tends to aggregate under certain conditions (e.g., low pH or high temperature).
  • Thermal Stability: Sensitive to heat; aggregation can be accelerated at elevated temperatures.

These properties are essential for understanding its biological function and interactions within neuronal environments .

Applications

Scientific Uses

Alpha-synuclein has several important applications in research:

  1. Biomarker for Parkinson's Disease: Its levels in cerebrospinal fluid or blood can indicate disease presence or progression.
  2. Drug Development Target: Alpha-synuclein is a target for therapeutic interventions aimed at preventing its aggregation or promoting its clearance from cells.
  3. Model Systems: Used extensively in animal models to study neurodegenerative processes associated with synucleinopathies.

Recent advancements include the development of assays for detecting alpha-synuclein aggregates in various tissues, enhancing diagnostic capabilities for Parkinson's disease .

Structural Biology of Synuclein Proteins

Primary Structure & Functional Domains

Synucleins are small, soluble proteins primarily expressed in neural tissue, with α-synuclein (αSyn) being the most extensively studied due to its central role in neurodegenerative diseases. The protein family comprises three major isoforms: α-, β-, and γ-synuclein, encoded by distinct genes (SNCA, SNCB, SNCG) [1] [9]. αSyn consists of 140 amino acids organized into three functionally distinct domains:

N-terminal Lipid-Binding Domain

The N-terminal region (residues 1–60) features seven imperfect 11-residue repeats with a conserved KTKEGV hexameric motif, resembling apolipoprotein lipid-binding domains [1] [2] [9]. This domain adopts an amphipathic α-helical conformation upon membrane interaction, facilitated by electrostatic and hydrophobic forces. It preferentially binds small unilamellar vesicles (SUVs) with high curvature and anionic phospholipids like phosphatidylserine (PS), phosphatidylinositol (PI), and phosphatidic acid (PA) (Table 1) [1] [2] [9]. Parkinson’s disease (PD)-linked mutations (e.g., A30P, E46K) alter lipid affinity: A30P reduces membrane binding, while E46K enhances it [2] [9].

Table 1: Lipid-Binding Preferences of αSyn’s N-Terminal Domain

Lipid TypeBinding AffinityStructural Consequence
Phosphatidylserine (PS)Moderate (Kd ~1.2 μM)Extended α-helix
Phosphatidylinositol 4,5-bisphosphate (PIP2)High (Kd ~450 nM)Broken α-helix
Phosphatidic acid (PA)High (Kd ~490 nM)Membrane tubulation
Saturated fatty acidsLowMinimal structural change

Central NAC (Non-Amyloid-β Component) Region

The NAC domain (residues 61–95) is unique to αSyn and absent in β/γ-isoforms. It is highly hydrophobic and aggregation-prone, initially identified in Alzheimer’s disease amyloid plaques [1] [4] [9]. This region drives β-sheet formation during amyloid fibril assembly due to its propensity for cross-β structures. Mouse αSyn lacks this aggregatory tendency due to sequence variations, underscoring its role in human pathology [1] [4].

C-terminal Disordered Domain

The acidic C-terminus (residues 96–140) is intrinsically disordered and highly soluble, containing 15 acidic residues (10 Glu, 5 Asp) [2] [4] [9]. It modulates αSyn’s biological functions through:

  • Electrostatic repulsion that inhibits NAC-driven aggregation [2] [4]
  • Interactions with metal ions (e.g., Al3+), polyamines, and proteins like tau [4] [9]
  • Post-translational modification sites (e.g., phosphorylation at Y125, S129) [2] [8]Truncation of this domain dramatically accelerates fibril formation and is prevalent in Lewy bodies [4] [8].

Conformational Dynamics

Monomer-Tetramer Equilibrium Under Physiological Conditions

αSyn exists in a dynamic equilibrium between monomers and metastable tetramers. Physiological tetramers, identified in human erythrocytes, exhibit α-helical structure and resist aggregation. They are stabilized by N-terminal interactions involving residues 1–100 [1] [5] [9]. However, this tetrameric state remains controversial, as some studies report αSyn as predominantly monomeric in neurons [1] [5]. Disruption of this equilibrium—due to mutations or oxidative stress—shifts αSyn toward aggregation-prone monomers [5]. Single-molecule studies reveal millisecond-scale conformational transitions, indicating stable intermediate states within the monomeric ensemble [5].

β-Sheet-Rich Amyloid Fibril Formation in Pathological States

In pathological conditions, αSyn undergoes conformational transitions from disordered/α-helical states to β-sheet-rich fibrils. This process involves:

  • Nucleation: The NAC domain forms β-sheet seeds, accelerated by C-terminal truncation or anionic lipid binding [4] [6]
  • Elongation: Protofilaments assemble into mature fibrils with a core spanning residues 31–102 [4] [6]
  • Polymorphism: Fibrils adopt strain-specific architectures (e.g., two-fold symmetric vs. twisted ribbons) influenced by incubation conditions (pH, ions) (Table 2) [6]Strain heterogeneity correlates with clinical variations in synucleinopathies: MSA-derived fibrils show smaller diameters and higher protease resistance than PD-derived ones [6].

Table 2: Structural Polymorphisms in αSyn Fibrils

Fibril TypeProtofilamentsDiameter (nm)Associated Pathology
Twisted210 ± 2Parkinson’s disease
Ribbon25 ± 1Multiple system atrophy
Two-fold symmetric28 ± 1Dementia with Lewy bodies
Amyloid rods4+>12In vitro assemblies

Post-Translational Modifications

Phosphorylation (e.g., S129) & Ubiquitination

Phosphorylation at serine 129 (pS129) is the dominant PTM in Lewy bodies, present in >90% of aggregated αSyn [2] [8]. While pS129 is detectable in soluble physiological αSyn, its pathological roles include:

  • Promoting fibril stability and insolubility [2] [8]
  • Disrupting C-terminal–NAC interactions, enhancing aggregation [2]Ubiquitination (at K12, K21, K23) is abundant in Lewy bodies but may reflect cellular clearance efforts rather than direct aggregation drivers [8].

Truncation Patterns in Lewy Bodies

C-terminal truncation (at residues 103–140) is a signature modification in Lewy pathology:

  • Prevalence: 15–20% of αSyn in Lewy bodies is truncated, primarily at Asp115, Asn122, and Tyr133 [4] [8]
  • Mechanism: Calpain-1, caspase-1, and cathepsin D proteases mediate cleavage [4] [8]
  • Consequences: Truncation removes the acidic tail’s protective function, accelerating NAC exposure and fibril nucleation by 10-fold [4] [8]. Truncated species also exhibit enhanced prion-like seeding in cellular models [4].

Table 3: Pathological Post-Translational Modifications of αSyn

ModificationSite(s)Enzymes InvolvedPathological Consequence
PhosphorylationS129, Y125Polo-like kinases (PLK2/3)Fibril stabilization
UbiquitinationK12, K21, K23E3 ubiquitin ligases (e.g., Nedd4)Clearance impairment
TruncationD115, N122, Y133Calpain-1, caspase-1Enhanced fibril nucleation
NitrationY39, Y125Reactive nitrogen speciesOligomer stabilization

Properties

CAS Number

119938-65-7

Product Name

synuclein

Molecular Formula

C17H23N3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.